

A Comparative Analysis of Beta-Ala-His (Carnosine) with Other Zinc-Binding Peptides

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Compound of Interest

Compound Name: *Beta-Asp-His*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the zinc-binding properties of Beta-Ala-His (Carnosine) with other notable zinc-binding peptides, including the canonical Cys2His2 Zinc Finger motif and the biologically significant Amyloid- β peptide. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their comparative performance.

Data Presentation: Quantitative Comparison of Zinc-Binding Affinities

The ability of a peptide to bind zinc is a critical determinant of its biological function, stability, and therapeutic potential. The following table summarizes the zinc-binding affinities of Carnosine, a representative Cys2His2 zinc finger peptide, and the Amyloid- β peptide. The binding affinity is expressed as the dissociation constant (K_d) or the stability constant ($\log \beta$), where a lower K_d and a higher $\log \beta$ indicate stronger binding.

Peptide/Motif	Key Residues	Binding Affinity (Kd or log β)	Experimental Conditions	Reference(s)
Beta-Ala-His (Carnosine)	β -Ala, His	log β ([ZnL] ⁺) = 4.0	25°C	[1]
Cys2His2 Zinc Finger	Cys, His	Kd = 133 fM (pH-independent)	pH 5-9	[2]
log β' (pH 7.4) = 12.2 \pm 0.1	pH 7.4	[3][4]		
Amyloid- β (A β 40)	His, Asp, Glu	Kd \approx 1 μ M	pH 7.2	[5]
Kd = 4.02 \times 10 ⁻⁴ M (dimerization)	Nanomolar Zn ²⁺	[6]		

Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions, including pH, temperature, and the specific techniques employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the interactions between zinc and peptides.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (zinc) to a macromolecule (peptide), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of zinc binding to a peptide.

Materials:

- ITC instrument (e.g., MicroCal ITC200)

- Peptide solution (e.g., 10-50 μM in the sample cell)
- Zinc salt solution (e.g., ZnCl_2 or ZnSO_4 , 10-20 fold higher concentration in the syringe)
- Identical buffer for both peptide and zinc solutions (e.g., HEPES or phosphate buffer, pH 7.4). Amine-containing buffers like Tris should be avoided due to their high enthalpy of ionization.
- Degasser

Protocol:

- Sample Preparation:
 - Prepare the peptide and zinc solutions in the exact same, degassed buffer to minimize heats of dilution.
 - The peptide concentration in the sample cell should be at least 10-fold higher than the expected K_d .
 - The zinc concentration in the syringe should be 10-20 times the peptide concentration.
- Instrument Setup:
 - Thoroughly clean the sample and reference cells with buffer.
 - Load the peptide solution into the sample cell (typically $\sim 200\text{-}400\ \mu\text{L}$).
 - Load the zinc solution into the injection syringe.
 - Equilibrate the system to the desired temperature (e.g., 25°C).
- Titration:
 - Perform a series of small, sequential injections (e.g., $1\text{-}2\ \mu\text{L}$) of the zinc solution into the peptide solution.
 - Allow the system to return to thermal equilibrium between injections.

- The heat change associated with each injection is measured.
- Data Analysis:
 - The raw data (heat change per injection) is integrated to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , ΔH , and ΔS .
 - A control experiment, titrating zinc into buffer alone, should be performed to account for the heat of dilution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about peptide-zinc complexes in solution, identifying the specific amino acid residues involved in zinc coordination.

Objective: To identify the zinc-binding site on a peptide and characterize conformational changes upon binding.

Materials:

- High-field NMR spectrometer
- Peptide sample (typically 0.1-1 mM) dissolved in a suitable buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)
- Zinc salt solution (e.g., ZnCl₂)
- NMR tubes

Protocol:

- Sample Preparation:
 - Dissolve the lyophilized peptide in the NMR buffer.
 - Record a 1D ¹H NMR spectrum of the apo-peptide.

- Titration:
 - Add small aliquots of the zinc solution to the peptide sample in the NMR tube.
 - Acquire a series of 1D ^1H and/or 2D spectra (e.g., ^1H - ^{15}N HSQC for ^{15}N -labeled peptides) at different zinc-to-peptide molar ratios.
- Data Acquisition and Analysis:
 - Monitor changes in chemical shifts and line broadening of specific proton or nitrogen signals upon zinc addition.
 - Residues with significant chemical shift perturbations are likely involved in or are near the zinc-binding site.
 - For detailed structural analysis, acquire multidimensional NMR data (e.g., TOCSY, NOESY, ROESY) on the zinc-saturated peptide sample to determine through-bond and through-space correlations for structure calculation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the stoichiometry of peptide-zinc complexes and can be used to study binding affinity under specific conditions.

Objective: To confirm the formation and determine the stoichiometry of peptide-zinc complexes.

Materials:

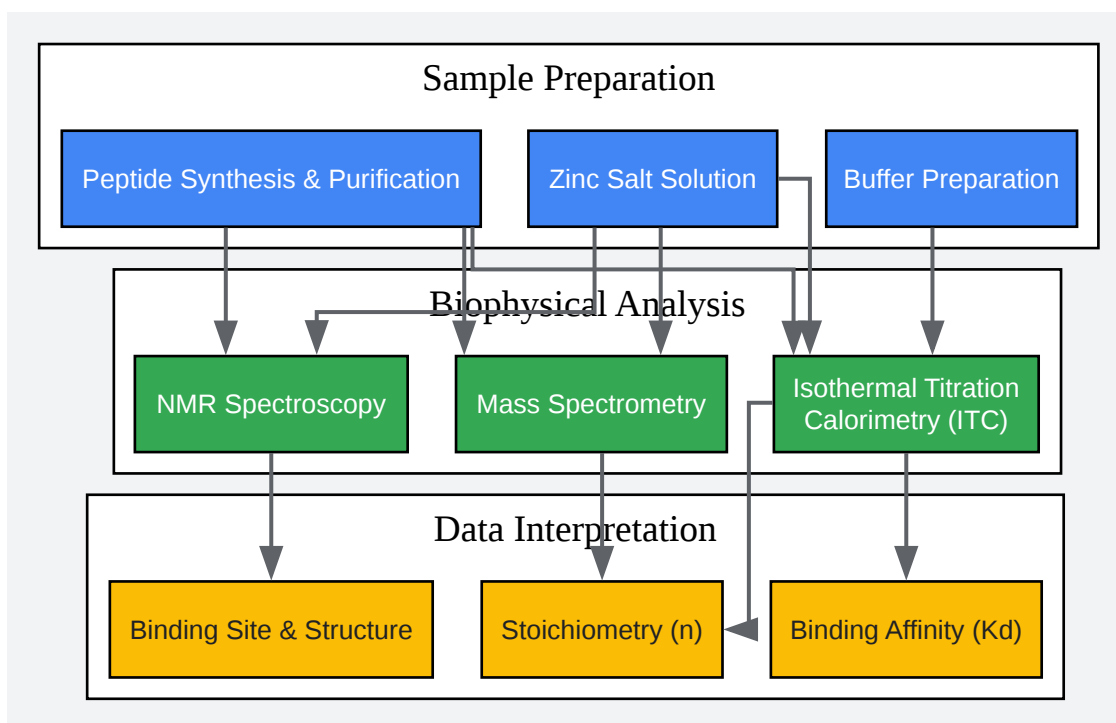
- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
- Peptide solution (typically in the μM range)
- Zinc salt solution
- Volatile buffer (e.g., ammonium acetate) for ESI-MS

Protocol:

- Sample Preparation:
 - Prepare a solution of the peptide in a volatile buffer.
 - Add the zinc salt at the desired molar ratio.
- Mass Analysis:
 - Infuse the sample into the mass spectrometer.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- Data Analysis:
 - Compare the mass spectrum of the peptide with and without zinc.
 - The appearance of new peaks corresponding to the mass of the peptide plus the mass of zinc ion(s) confirms complex formation.
 - The mass difference between the apo-peptide and the complex reveals the stoichiometry of zinc binding.

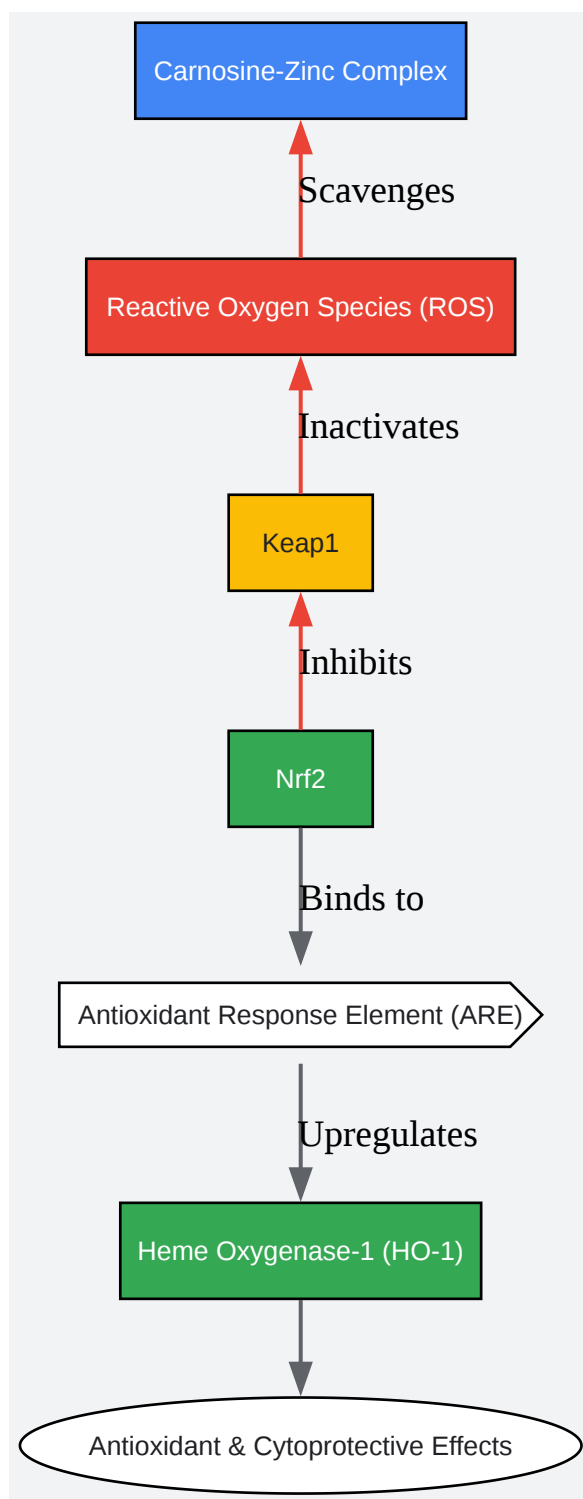
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for characterizing peptide-zinc interactions.



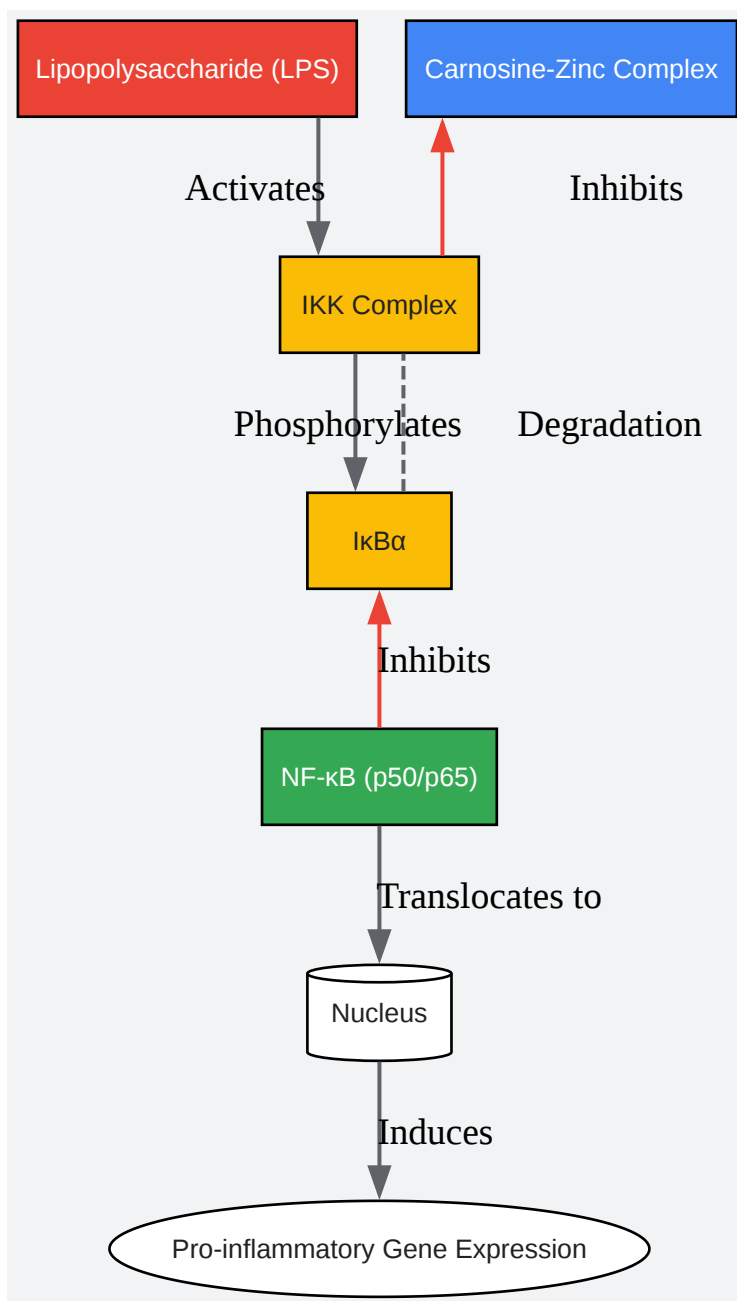
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Experimental Workflow for Peptide-Zinc Interaction Analysis.



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Nrf2/HO-1 Signaling Pathway Activation by Carnosine-Zinc.



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Inhibition of NF-κB Signaling by Carnosine-Zinc.

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